2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGUGBTOPYBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96134-65-5 | |
| Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for the 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Core
Traditional synthetic routes to the this compound core primarily involve the formation of the oxadiazole ring from acyclic precursors that already contain the necessary aniline (B41778) or a masked aniline (e.g., nitrobenzene) functionality.
Reaction of Aniline Derivatives with Oxadiazole Precursors
The synthesis of aryl-substituted oxadiazoles (B1248032) through the direct coupling of an aniline derivative with a pre-formed oxadiazole ring is a theoretically viable but less commonly employed method for this specific compound. This approach would typically involve the reaction of an aniline derivative with an oxadiazole precursor bearing a suitable leaving group, such as a halogen, at the 2-position.
Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl In a hypothetical scenario, 2-amino-phenylboronic acid or aniline itself could be coupled with a 2-halo-5-methyl-1,3,4-oxadiazole. However, the literature more frequently describes syntheses that build the oxadiazole ring, as detailed in the following sections, rather than performing a C-N coupling to a pre-synthesized oxadiazole core. Another potential, though often challenging, pathway is nucleophilic aromatic substitution (SNAr), where an aniline derivative displaces a leaving group on an activated oxadiazole ring. tib.eunih.govnih.gov The prevalence of alternative, highly efficient methods often makes them the preferred routes.
Reduction of Nitro-Oxadiazole Precursors (e.g., 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles)
A well-established and reliable method for the synthesis of 2-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines involves the reduction of the corresponding nitro-oxadiazole precursors. This two-step approach first involves the synthesis of a 2-alkyl-5-(nitrophenyl)-1,3,4-oxadiazole, followed by the selective reduction of the nitro group to an amine.
A mild and effective procedure for this transformation utilizes a combination of sodium borohydride (B1222165) (NaBH4) and tin(II) chloride dihydrate (SnCl2·2H2O) as the reducing system in ethanol. mdpi.com This method efficiently reduces the nitro group without affecting the integrity of the oxadiazole ring. The precursor, 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, is typically synthesized from the cyclization of the corresponding N,N'-diacylhydrazine. mdpi.com
| Precursor (Nitro Compound) | Product (Aniline Derivative) | Reducing Agents | Solvent | Reaction Time | Yield |
|---|---|---|---|---|---|
| 2-Methyl-5-(2-nitrophenyl)-1,3,4-oxadiazole | This compound | SnCl2·2H2O, NaBH4 | Ethanol | 1-3 h | High |
| 2-Propyl-5-(2-nitrophenyl)-1,3,4-oxadiazole | 2-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline | SnCl2·2H2O, NaBH4 | Ethanol | 1-3 h | High |
| 2-Pentyl-5-(2-nitrophenyl)-1,3,4-oxadiazole | 2-(5-Pentyl-1,3,4-oxadiazol-2-yl)aniline | SnCl2·2H2O, NaBH4 | Ethanol | 1-3 h | High |
| 2-Heptyl-5-(2-nitrophenyl)-1,3,4-oxadiazole | 2-(5-Heptyl-1,3,4-oxadiazol-2-yl)aniline | SnCl2·2H2O, NaBH4 | Ethanol | 1-3 h | High |
Cyclization Reactions in 1,3,4-Oxadiazole (B1194373) Ring Formation (e.g., from hydrazides)
The most common and versatile method for constructing the 1,3,4-oxadiazole ring is the cyclodehydration of 1,2-diacylhydrazines. rrpharmacology.ru These intermediates are readily prepared by the reaction of a carboxylic acid hydrazide with a carboxylic acid or its derivative. For the synthesis of this compound, this would involve the cyclization of a precursor like N'-acetyl-2-aminobenzohydrazide.
A variety of dehydrating agents can be employed to effect the ring closure, with phosphorus oxychloride (POCl3) being a frequently used reagent. nih.govjddtonline.inforesearchgate.net The reaction typically involves heating the diacylhydrazine with the dehydrating agent.
A notable advancement in this area is the one-pot synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline (B1356620) derivatives from isatins and aryl/heteroaryl hydrazides. rug.nl This iodine-mediated domino reaction proceeds through condensation, hydrolytic ring cleavage of the isatin, and subsequent intramolecular cyclization. This method is particularly attractive due to its efficiency and the use of readily available starting materials.
| Isatin Derivative | Hydrazide | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| Isatin | Acetohydrazide | I2, K2CO3 | DMSO | µW, 160 °C, 30-40 min | This compound | 82% |
| 5-Methylisatin | Acetohydrazide | I2, K2CO3 | DMSO | µW, 160 °C, 30-40 min | 4-Methyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | 85% |
| 5-Chloroisatin | Benzohydrazide | I2, K2CO3 | DMSO | µW, 160 °C, 30-40 min | 4-Chloro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | 88% |
| Isatin | 4-Bromobenzohydrazide | I2, K2CO3 | DMSO | µW, 160 °C, 30-40 min | 2-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)aniline | 85% wikipedia.org |
Advanced Synthetic Strategies for the Chemical Compound and its Analogs
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex heterocyclic systems, including analogs of this compound.
Metal-Free Intramolecular Decarboxylative Coupling Approaches
Recent advancements have led to the development of metal-free synthetic routes that are both environmentally friendly and efficient. An iodine-mediated one-pot domino reaction provides access to diversified (1,3,4-oxadiazol-2-yl)anilines from isatins and hydrazides. wikipedia.org This process involves a sequence of condensation, hydrolytic ring cleavage, and an intramolecular decarboxylation, culminating in the oxidative formation of a C–O bond to yield the oxadiazole ring. wikipedia.orgrug.nl This transition-metal-free approach is notable for its use of inexpensive and readily available starting materials and sustainable reaction conditions. rug.nl An electrochemical approach has also been developed for the intramolecular decarboxylative coupling of isatins and hydrazides, offering another metal-free alternative. tib.eu
| Isatin Derivative | Hydrazide | Key Reagent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Isatin | 4-Nitrobenzohydrazide | I2 | K2CO3, DMSO, µW, 160 °C | 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)aniline | 92% wikipedia.org |
| 5-Bromoisatin | Benzohydrazide | I2 | K2CO3, DMSO, µW, 160 °C | 4-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | 90% wikipedia.org |
| Isatin | Isonicotinohydrazide | I2 | K2CO3, DMSO, µW, 160 °C | 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)aniline | 86% wikipedia.org |
| Isatin | 1H-Indazole-3-carbohydrazide | I2 | K2CO3, DMSO, µW, 160 °C | 2-(5-(1H-Indazol-3-yl)-1,3,4-oxadiazol-2-yl)aniline | 69% wikipedia.org |
Copper(I)-Catalyzed Oxidative Ugi/aza-Wittig Reactions
A novel and efficient one-pot synthesis of 1,3,4-oxadiazoles has been developed using a copper(I)-catalyzed sequential oxidative Ugi/aza-Wittig reaction. nih.govresearchgate.net This methodology allows for the construction of the oxadiazole ring from tertiary amines, (N-isocyanimine)triphenylphosphorane, and carboxylic acids in moderate to good yields. researchgate.net The reaction proceeds through the direct functionalization of sp3 C-H bonds adjacent to the nitrogen atom of the tertiary amine. This ligand-free method demonstrates high functional group tolerance and productivity, making it a powerful tool for generating a library of 1,3,4-oxadiazole analogs. researchgate.net
| Tertiary Amine | Carboxylic Acid | Catalyst/Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 4-Bromo-N,N-dimethylaniline | 4-Chlorobenzoic acid | CuCl, TBHP, 4Å MS | CH3CN, N2, 60 °C, 12 h | 2-((4-Bromophenyl)(methyl)amino)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 81% nih.gov |
| N,N-Dimethyl-p-toluidine | 4-Chlorobenzoic acid | CuCl, TBHP, 4Å MS | CH3CN, N2, 60 °C, 12 h | 2-((4-Chlorophenyl)-5-((methyl(p-tolyl)amino)methyl)-1,3,4-oxadiazole | 72% nih.gov |
| 4-Bromo-N,N-dimethylaniline | Benzoic acid | CuCl, TBHP, 4Å MS | CH3CN, N2, 60 °C, 12 h | 2-((4-Bromophenyl)(methyl)amino)methyl)-5-phenyl-1,3,4-oxadiazole | 75% nih.gov |
| N,N,4-Trimethylaniline | 4-Methylbenzoic acid | CuCl, TBHP, 4Å MS | CH3CN, N2, 60 °C, 12 h | 2-((Methyl(p-tolyl)amino)methyl)-5-(p-tolyl)-1,3,4-oxadiazole | 79% nih.gov |
Chemical Derivatization and Functional Group Manipulation
The primary amino group on the aniline ring of this compound is a versatile functional handle for further chemical modification. A classic transformation for primary aromatic amines is diazotization, followed by azo coupling reactions. This two-step process allows for the introduction of an azo linkage (-N=N-), forming highly conjugated systems known as azo dyes.
The first step involves treating the aniline derivative with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a reactive diazonium salt. This diazonium ion is a weak electrophile and can subsequently react with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction. Activated aromatic systems such as phenols, naphthols, and other anilines are common coupling partners. The coupling reaction usually occurs at the para position of the coupling component due to steric considerations.
This methodology has been successfully applied to 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines to produce a variety of azo compounds.
| Coupling Component | Structure of Resulting Azo Compound | Class of Product |
|---|---|---|
| Phenol | 4-((4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)phenol | Azo dye (hydroxyazo compound) |
| Resorcinol | 4-((4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)benzene-1,3-diol | Azo dye (dihydroxyazo compound) |
| N,N-Dimethylaniline | 4-((4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)-N,N-dimethylaniline | Azo dye (aminoazo compound) |
The aniline ring in this compound is subject to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this reaction are governed by the electronic effects of the two substituents: the amino (-NH₂) group and the 5-methyl-1,3,4-oxadiazol-2-yl group.
The amino group is a powerful activating group and a strong ortho, para-director due to the resonance donation of its lone pair of electrons into the benzene (B151609) ring. byjus.com Conversely, the 1,3,4-oxadiazole ring is generally considered an electron-withdrawing, deactivating group. In a competition between these two effects, the potent activating nature of the amino group dominates, directing incoming electrophiles primarily to the positions ortho to the -NH₂ group (i.e., positions 3 and 5 of the aniline ring).
However, the high reactivity of the aniline ring can be a drawback, often leading to polysubstitution, particularly in halogenation reactions. libretexts.org For instance, reaction with bromine water typically results in the formation of the 2,4,6-tribromoaniline (B120722) derivative. To achieve monosubstitution, the reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetanilide) prior to the substitution reaction. libretexts.orglibretexts.org Furthermore, Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.org This limitation can also be overcome by protecting the amino group as an amide.
| Reaction | Typical Reagents | Expected Major Product(s) (without protection) |
|---|---|---|
| Bromination | Br₂ in H₂O | 3,5-Dibromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
| Nitration | HNO₃, H₂SO₄ | Complex mixture, including oxidation products and meta-isomers due to anilinium ion formation. byjus.com |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonic acid |
Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles. numberanalytics.commasterorganicchemistry.com However, the 1,3,4-oxadiazole ring is a stable aromatic heterocycle and is generally resistant to cleavage under standard LiAlH₄ reduction conditions.
Extensive literature on the reactivity of LiAlH₄ primarily documents its action on functional groups appended to heterocyclic rings, rather than the cleavage of the ring itself. masterorganicchemistry.comyoutube.comchemistrysteps.com The reduction of an ester or amide substituent on the oxadiazole or aniline ring to an alcohol or amine, respectively, would be the expected outcome of a reaction with LiAlH₄. There is no significant evidence in the reviewed literature to suggest that LiAlH₄ mediates the reductive cleavage of the 1,3,4-oxadiazole scaffold to yield acyclic products. Therefore, this transformation is not considered a viable or well-documented derivatization pathway for this class of compounds. The stability of the oxadiazole ring is a key feature of its utility as a pharmacophore in medicinal chemistry.
The introduction of sulfur-containing functional groups can be achieved through several routes. While direct thionation of the oxadiazole ring in this compound is not a standard procedure, related sulfur-containing analogues can be synthesized, or the existing aniline moiety can be functionalized.
A primary method for incorporating a thio-functional group onto the 1,3,4-oxadiazole core involves a modification of its synthesis. Instead of cyclizing a diacylhydrazine, an acylhydrazide is reacted with carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide (B78521) in an alcoholic solvent. This reaction proceeds through a dithiocarbazate intermediate, which then cyclizes and dehydrates to yield a 5-substituted-1,3,4-oxadiazole-2-thione. nih.govjchemrev.com This produces an analogue of the target compound where the aniline substituent at the 2-position is replaced by a thiol/thione group. These compounds exist in a tautomeric equilibrium between the thione and thiol forms.
Alternatively, the aniline group of the target molecule itself can react with carbon disulfide under basic conditions to form a dithiocarbamate (B8719985) salt. This salt is a versatile intermediate that can be further reacted to produce isothiocyanates or other sulfur-containing heterocycles, effectively introducing a thio-functional group to the parent molecule.
Optimization of Reaction Conditions for Synthesis Efficiency and Selectivity
The efficient and selective synthesis of this compound relies on the careful optimization of reaction conditions, particularly for the key step of forming the 1,3,4-oxadiazole ring. The most common synthetic route is the cyclodehydration of a 1,2-diacylhydrazine precursor (N-acetyl-N'-(4-aminobenzoyl)hydrazine). researchgate.netresearchgate.net The choice of dehydrating agent, solvent, temperature, and reaction time are critical parameters that dictate the yield and purity of the final product.
Various dehydrating agents have been employed for this transformation, each with its own advantages and limitations. Strong acids like polyphosphoric acid (PPA) or reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective but often require harsh conditions and can lead to side reactions if other sensitive functional groups are present. nih.gov Modern reagents have been developed to perform this cyclization under milder conditions. For example, reagents like XtalFluor-E have been used for the cyclodehydration of diacylhydrazines, with the addition of acetic acid sometimes improving yields. researchgate.net Other one-pot methods utilize coupling agents like HATU or oxidizing agents such as trichloroisocyanuric acid (TCCA) to facilitate the reaction directly from a carboxylic acid and a hydrazide. openmedicinalchemistryjournal.com
The optimization process involves systematically varying these parameters to find the ideal balance that maximizes yield and selectivity while minimizing reaction time and the formation of impurities.
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
|---|---|---|---|---|---|---|
| 1 | POCl₃ | Toluene | 110 (Reflux) | 12 | 65 | Standard conditions, moderate yield. |
| 2 | SOCl₂ | None (Neat) | 80 | 8 | 62 | Potential for charring. |
| 3 | Polyphosphoric Acid (PPA) | None (Neat) | 140 | 4 | 70 | High temperature, difficult workup. |
| 4 | TCCA | Acetonitrile | 25 (RT) | 6 | 85 | Mild conditions, good yield. openmedicinalchemistryjournal.com |
| 5 | XtalFluor-E / Acetic Acid | Dichloromethane | 25 (RT) | 3 | 92 | Mild conditions, high yield, short reaction time. researchgate.net |
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.
The ¹H-NMR spectrum of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline provides distinct signals that correspond to each unique proton environment in the molecule. The spectrum is expected to show signals for the aromatic protons of the aniline (B41778) ring, the protons of the methyl group attached to the oxadiazole ring, and the protons of the primary amine group.
The four protons on the ortho-disubstituted benzene (B151609) ring typically appear as a complex multiplet system in the aromatic region of the spectrum. Based on data from a closely related ortho-substituted analogue, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate (B1210297), these aromatic protons are observed at chemical shifts (δ) of approximately 8.00 (dd, J = 7.8 and 1.6 Hz), 7.55 (m), 7.38 (t, J = 7.8 Hz), and 7.23 (t, J = 7.8 Hz). nih.gov The presence of the electron-donating amino (-NH₂) group in the target molecule, as opposed to an acetate group, would cause an upfield shift (to a lower ppm value) of these protons.
The methyl group (-CH₃) attached to the oxadiazole ring is expected to produce a sharp singlet, as it has no adjacent protons to couple with. This signal is consistently found at around δ 2.60 ppm. nih.gov The two protons of the primary amine (-NH₂) group typically appear as a broad singlet. In related para-substituted aniline derivatives, this signal has been observed at δ 4.04 ppm in CDCl₃ and δ 6.00 ppm in DMSO-d₆, indicating its position is dependent on the solvent and concentration. mdpi.comresearchgate.net
Table 1: Expected ¹H-NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~6.7 - 8.0 | Multiplet (m) |
| Amine-H (NH₂) | ~4.0 - 6.0 (solvent dependent) | Broad Singlet (br s) |
The ¹³C-NMR spectrum reveals the carbon skeleton of the molecule, with distinct peaks for each chemically non-equivalent carbon atom. For this compound, nine distinct signals are anticipated: six for the aromatic carbons, two for the oxadiazole ring carbons, and one for the methyl carbon.
The two carbons of the 1,3,4-oxadiazole (B1194373) ring (C2 and C5) are highly deshielded and appear far downfield. In similar structures, these signals are found in the range of δ 162-166 ppm. nih.govnih.gov The carbon of the methyl group provides a signal in the aliphatic region, typically around δ 11.0 ppm. nih.gov
The six carbons of the aniline ring appear in the aromatic region (δ 110-150 ppm). The carbon atom bonded to the electron-donating amino group is expected to be shifted upfield relative to the others, while the carbon attached to the electron-withdrawing oxadiazole ring will be shifted downfield. For the related 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate, the aromatic carbons appear at δ 148.68, 132.67, 129.21, 126.60, 124.22, and 117.65 ppm. nih.gov The replacement of the acetate with an amine group would significantly alter these shifts, particularly for the carbon directly attached to the nitrogen.
Table 2: Expected ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
|---|---|
| Oxadiazole C=N (C2, C5) | ~162 - 166 |
| Aromatic C-N | ~145 - 150 |
| Aromatic C-C(Oxadiazole) | ~115 - 120 |
| Aromatic C-H | ~115 - 135 |
Infrared Spectroscopy (IR) for Functional Group Confirmation
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound would display several characteristic absorption bands. The primary amine (-NH₂) group is identified by a pair of stretching vibration bands in the region of 3300–3450 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹. researchgate.netmdpi.com
The heterocyclic 1,3,4-oxadiazole ring gives rise to specific, identifiable peaks. The C=N double bond stretching vibration is observed in the 1607–1630 cm⁻¹ range. mdpi.comresearchgate.net Furthermore, the characteristic C-O-C stretching vibration of the oxadiazole ether linkage produces a strong band around 1114-1178 cm⁻¹. mdpi.comresearchgate.net
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretch | 3300 - 3450 (two bands) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Oxadiazole C=N | Stretch | 1600 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is essential for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₉H₉N₃O. uni.lu HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, in the analysis of a similar compound, 4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)aniline, the calculated mass for the protonated molecule [M+H]⁺ was 372.3015, and the found mass was 372.3009, confirming the structure. mdpi.com A similar level of accuracy would be expected for the title compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. nih.gov This technique is particularly useful for identifying compounds within complex mixtures, such as in metabolic studies of related oxadiazole derivatives. rrpharmacology.rucyberleninka.ru In an LC-MS analysis, this compound would first be separated from other components on an LC column before entering the mass spectrometer. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion (e.g., the protonated molecule [M+H]⁺), confirming the molecular weight of the compound. researchgate.netmdpi.com
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate |
| 4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)aniline |
| 4-(5-(Ethylthio)-1,3,4-oxadiazole-2-yl)aniline |
| Carbon disulfide |
| Ethanol |
| Chloroform-d (CDCl₃) |
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For 1,3,4-oxadiazole derivatives, the absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO), often corresponding to π → π* and n → π* transitions within the conjugated aromatic system.
Table 1: Representative UV-Vis Absorption Data for a Related Oxadiazole Derivative
| Compound | Solvent | λmax (nm) | Electronic Transition (Probable) |
| 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Methanol | 286 | π → π* |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction techniques are indispensable for determining the precise arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique provides a diffraction pattern, which is a fingerprint of the material's crystal structure. While a specific PXRD pattern for this compound is not available in the searched literature, data from other 1,3,4-oxadiazole derivatives can serve as a representative example of the type of information obtained.
A study on a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives included characterization by PXRD. nanobioletters.com For one such derivative, compound 6h (2-(4-(Hexadecyloxy)phenyl)-5-heptadecyl-1,3,4-oxadiazole), the PXRD pattern at 60°C showed distinct peaks, indicating a crystalline structure. nanobioletters.com The disappearance of these peaks upon heating to 105°C signified a transition to an isotropic (liquid) phase. nanobioletters.com
Table 2: Representative Powder X-ray Diffraction Data for a 1,3,4-Oxadiazole Derivative (Compound 6h at 60°C)
| 2θ (degrees) | d-spacing (Å) |
| 1.96 | 44.88 |
| 21.05 | 4.21 |
| 23.86 | 3.72 |
Single-crystal X-ray diffraction provides the most detailed three-dimensional structural information. A study on 2-(1,3,4-Oxadiazol-2-yl)aniline (B1356620) , a very close analogue lacking only the methyl group, has been reported. researchgate.net
The analysis revealed that the asymmetric unit of the crystal contains two crystallographically independent molecules, denoted A and B. Both molecules are nearly planar, which facilitates π-π stacking interactions in the crystal lattice. The dihedral angle between the least-squares planes of the oxadiazole and aminophenyl rings is 6.2(1)° for molecule A and 7.2(1)° for molecule B, indicating a high degree of coplanarity. researchgate.net This planarity is crucial for the extended conjugation of the π-electron system across the molecule. The crystal structure is stabilized by intramolecular N-H···N hydrogen bonds between the amino group and a nitrogen atom of the oxadiazole ring, as well as various intermolecular interactions. researchgate.net
Table 3: Crystallographic Data for 2-(1,3,4-Oxadiazol-2-yl)aniline
| Parameter | Value |
| Chemical Formula | C₈H₇N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.929(3) |
| b (Å) | 5.760(1) |
| c (Å) | 18.784(4) |
| β (°) | 96.25(3) |
| Volume (ų) | 1498.4(5) |
| Z (molecules/unit cell) | 8 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics.
To understand the fundamental properties of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process involves optimizing the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and stability. For similar 1,3,4-oxadiazole (B1194373) structures, DFT calculations have been used to confirm that the optimized molecular geometries are in good agreement with experimental X-ray diffraction data.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, FMO analysis would identify the distribution of these orbitals, revealing which parts of the molecule are most involved in electron donation and acceptance.
Table 1: Illustrative Frontier Molecular Orbital Parameters No specific data is available for this compound. The table below is a template showing the type of data that would be generated from FMO analysis.
| Parameter | Value (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It provides a detailed picture of the bonding and delocalization of electron density within a molecule. By examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals, NBO analysis quantifies the stability arising from hyperconjugation and charge delocalization. For this compound, this analysis would reveal the extent of electron delocalization between the aniline (B41778) ring, the oxadiazole ring, and the methyl group, providing insight into the molecule's electronic stability.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are targets for nucleophilic attack. An MEP analysis of this compound would identify the nitrogen atoms of the oxadiazole ring and the amino group as potential sites for electrophilic interaction, while the hydrogen atoms of the amino group and the methyl group would likely show positive potential.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. It is a common method for predicting electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions.
TD-DFT calculations would be used to predict the optical properties of this compound, such as its maximum absorption wavelength (λmax) and oscillator strengths. This information is fundamental to understanding how the molecule interacts with light. Furthermore, by analyzing the orbitals involved in the electronic transitions, TD-DFT can provide insights into the nature of these transitions (e.g., π→π* or n→π*) and predict its potential for photoluminescence. Studies on similar conjugated 1,3,4-oxadiazole systems have shown that they can exhibit interesting fluorescent properties.
Table 2: Illustrative Optical Property Predictions No specific data is available for this compound. The table below is a template showing the type of data that would be generated from TD-DFT analysis.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | Data not available | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available | Data not available |
Quantum Efficiency Calculations
Theoretical studies employing computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are pivotal in predicting the photophysical properties of 1,3,4-oxadiazole derivatives, including their quantum efficiency. While specific quantum efficiency calculations for this compound were not found in the reviewed literature, studies on analogous compounds provide a framework for understanding its potential characteristics.
For instance, research on other 1,3,4-oxadiazole derivatives has utilized DFT to investigate structural and absorption properties. These studies often identify the nature of electronic transitions, such as π->π*, which are crucial for understanding the fluorescence and phosphorescence behavior of these molecules. The computational optimization of ground and excited state geometries, often performed using models like the Polarizable Continuum Model (PCM), helps in elucidating the influence of substituents and solvent effects on the photophysical properties. By comparing experimental spectroscopic data with DFT computations, researchers can understand the electronic transitions, energy levels, and orbital distributions that govern the quantum yield of these compounds. For related oxadiazole derivatives, high quantum yields have been reported, suggesting their potential as fluorescent materials.
Electronic Reactivity and Charge Transfer Studies
Reorganization Energy and Integral Charge Transfer
The reorganization energy (λ) is a critical parameter in understanding the charge transfer kinetics of a molecule. It quantifies the energy required for the geometrical relaxation of a molecule upon gaining or losing an electron. Lower reorganization energies are indicative of higher charge transfer rates. For organic electronic materials, it is desirable to have small reorganization energies for both holes (λh) and electrons (λe) to facilitate efficient charge transport.
While direct calculations for this compound are not available, studies on similar structures like 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (B362290) (MODP) and its metal complexes have been performed using DFT. These studies reveal that such compounds can exhibit small reorganization energies, suggesting their potential as ambipolar charge transport materials. The integral charge transfer is another key parameter that can be calculated to understand the efficiency of charge separation and transport in these materials.
Table 1: Representative Reorganization Energies for Related Oxadiazole Derivatives
| Compound/Complex | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |
|---|---|---|
| MODP | Data not specified | Data not specified |
| Pd(II)-MODP Complex | Data not specified | Data not specified |
| Pt(II)-MODP Complex | Data not specified | Data not specified |
Electron Affinity and Ionization Potential
Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that determine a molecule's ability to accept and donate an electron, respectively. These parameters are crucial for designing efficient organic electronic devices. They can be calculated computationally using methods like DFT. The ionization potential is related to the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron affinity is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
A study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) calculated the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com These values are indicative of good kinetic stability. ajchem-a.com The relationship between ionization potential and electron affinity is a key factor in determining the charge injection and transport properties of materials based on 1,3,4-oxadiazole compounds. researchgate.net Generally, a lower HOMO-LUMO gap is associated with greater reactivity. researchgate.net
Table 2: Calculated Electronic Properties of a Related Oxadiazole Derivative
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5743 |
| LUMO Energy | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com
Molecular Modeling and Docking Studies
Ligand-Protein Interactions (for related derivatives and potential targets)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action of bioactive molecules. Derivatives of 1,3,4-oxadiazole have been the subject of numerous molecular docking studies against various protein targets due to their diverse biological activities.
For instance, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, which are structurally related to oxadiazoles (B1248032), have been investigated as potential inhibitors of the COVID-19 main protease (PDB ID: 6LU7). nih.gov These studies revealed that the compounds could form multiple hydrogen bonds with key amino acid residues in the active site, such as GLU166, LEU141, CYS145, and GLY143. nih.gov Similarly, other 1,3,4-oxadiazole derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore their anti-inflammatory potential. researchgate.net These interactions, which also include hydrophobic and van der Waals forces, are crucial for the stability of the ligand-protein complex and the biological activity of the compound.
Prediction of Binding Affinities and Pharmacophore Modeling
The prediction of binding affinity, often expressed as a docking score (in kcal/mol), is a key output of molecular docking simulations. Lower docking scores generally indicate a more favorable binding interaction. For the aforementioned thiadiazole derivatives targeting the COVID-19 main protease, docking scores ranged from -5.4 to -8.0 kcal/mol. nih.gov In another study, novel 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (B1284496) derivatives showed potent binding interactions with the active site of cyclin-dependent kinase 2 (CDK-2), with docking scores as low as -10.654 kcal/mol. researchgate.net
Pharmacophore modeling is another important computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a ligand must possess to bind to a specific receptor. This model can then be used to screen large databases of compounds to identify new potential inhibitors. For example, a pharmacophore model could be developed based on the interactions of known 1,3,4-oxadiazole-based inhibitors with their target protein. This approach has been successfully used to identify potential inhibitors for various targets, including topoisomerase I. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (MODP) |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine |
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Profiles (for derivatives)
In modern drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to forecast the pharmacokinetic profile of potential drug candidates, thereby minimizing late-stage failures. For derivatives of this compound, computational studies on related 1,3,4-oxadiazole structures provide significant insights into their potential as orally active agents. These theoretical investigations help in assessing drug-likeness and identifying molecules with favorable pharmacokinetic characteristics.
Detailed Research Findings
Computational ADME predictions for various series of 1,3,4-oxadiazole derivatives have been performed using online tools such as the SwissADME server. These studies evaluate key physicochemical descriptors and pharmacokinetic properties that are influential in a compound's behavior within the body.
One study on a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines predicted their ADME profiles and found that the compounds generally exhibit favorable drug-like properties. acs.orgnih.gov The analysis focused on parameters integral to Lipinski's rule of five, which is a widely used guideline to evaluate the potential for oral bioavailability. The results indicated that these oxadiazole derivatives possess molecular weights under 500 Da, log P values below 5, and appropriate numbers of hydrogen bond donors and acceptors. acs.orgnih.gov Such findings suggest a high likelihood of good gastrointestinal absorption and oral bioavailability for these compounds. acs.org
Similarly, research on 2,5-disubstituted-1,3,4-oxadiazole derivatives designed as potential anticancer agents showed that most of the designed compounds were predicted to be highly and passively absorbed from the gastrointestinal tract. ekb.egekb.eg All the synthesized compounds in that study also adhered to the Rule of five, reinforcing the potential of the 1,3,4-oxadiazole scaffold in developing orally administered drugs. ekb.egekb.eg
The collective data from these computational studies on various 1,3,4-oxadiazole derivatives strongly suggest that this chemical class, including derivatives of this compound, is likely to possess favorable ADME profiles, making them promising candidates for further development as therapeutic agents.
Data Tables
The following tables summarize the predicted physicochemical and pharmacokinetic properties for a representative set of 1,3,4-oxadiazole derivatives from a computational study. acs.orgnih.gov
Table 1: Predicted Physicochemical Properties of Representative 1,3,4-Oxadiazole Derivatives acs.orgnih.gov
| Compound ID | Molecular Weight ( g/mol ) | Log P | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Number of Rotatable Bonds |
| 6a | 321.28 | 2.73 | 6 | 1 | 3 |
| 6b | 335.31 | 2.99 | 6 | 1 | 3 |
| 6c | 369.75 | 3.10 | 6 | 1 | 3 |
| 6d | 349.34 | 3.23 | 6 | 1 | 4 |
| 6e | 349.34 | 3.23 | 6 | 1 | 4 |
| 6f | 335.31 | 2.99 | 6 | 1 | 3 |
| 6g | 349.34 | 3.23 | 6 | 1 | 4 |
| 6h | 349.34 | 3.23 | 6 | 1 | 3 |
| 6i | 365.34 | 2.99 | 7 | 1 | 4 |
| 6j | 365.34 | 2.99 | 7 | 1 | 4 |
Table 2: Predicted Pharmacokinetic Properties of Representative 1,3,4-Oxadiazole Derivatives acs.orgnih.gov
| Compound ID | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeant | P-gp Substrate | CYP1A2 inhibitor | CYP2C19 inhibitor | CYP2C9 inhibitor | CYP2D6 inhibitor | CYP3A4 inhibitor |
| 6a | High | Yes | No | No | No | Yes | No | Yes |
| 6b | High | Yes | No | No | No | Yes | No | Yes |
| 6c | High | Yes | No | No | No | No | No | Yes |
| 6d | High | Yes | No | No | No | No | No | Yes |
| 6e | High | Yes | No | No | No | No | No | Yes |
| 6f | High | Yes | No | No | No | No | No | Yes |
| 6g | High | Yes | No | No | No | No | No | Yes |
| 6h | High | Yes | No | No | No | No | No | Yes |
| 6i | High | Yes | No | No | No | No | No | Yes |
| 6j | High | Yes | No | No | No | No | No | Yes |
Applications in Advanced Chemical Research
Contributions to Medicinal Chemistry through Mechanistic Insight
The exploration of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its derivatives has provided profound insights into various biological mechanisms, thereby accelerating the drug discovery process.
Design and Synthesis of Bioactive Analogs for Target Validation
The 1,3,4-oxadiazole (B1194373) nucleus is a cornerstone in the design of novel therapeutic agents due to its metabolic stability and ability to participate in hydrogen bonding. nih.gov The synthesis of analogs of this compound is a key strategy for target validation in drug discovery. One such closely related analog, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate (B1210297), has been synthesized and characterized, highlighting the potential for creating a library of bioactive molecules around this core structure. nih.gov
The general synthetic approach to 2,5-disubstituted-1,3,4-oxadiazoles often involves the cyclization of N-acylhydrazines. researchgate.net For instance, N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. nih.govnih.gov These studies underscore the utility of the 2-anilino-1,3,4-oxadiazole scaffold in generating diverse chemical entities for screening against various biological targets. The synthesis of these analogs allows researchers to systematically probe the structure-activity relationships (SAR), identifying key functional groups and substitution patterns that enhance potency and selectivity for a specific biological target.
Table 1: Synthesis Methods for 1,3,4-Oxadiazole Analogs
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| N-acylhydrazines | Dehydrating agents (e.g., POCl₃) | 2,5-disubstituted-1,3,4-oxadiazoles | researchgate.net |
Investigation of Apoptosis Induction Pathways (e.g., p53 pathway in oxadiazole derivatives)
While direct studies on this compound and its specific role in apoptosis are limited, the broader class of 1,3,4-oxadiazole derivatives has been shown to induce apoptosis in cancer cells. nih.govnih.gov For example, a series of novel 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were found to induce apoptosis and perturb the cell cycle in colon and breast adenocarcinoma cell lines. nih.gov Another study on 1,3,4-oxadiazole conjugates of capsaicin demonstrated their ability to induce apoptosis by suppressing the Pro parp marker. nih.gov
The p53 tumor suppressor protein plays a crucial role in regulating cell cycle and apoptosis. Some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been found to exert their cytotoxic action through the stimulation of the p53-mediated intrinsic pathway in cancer cell lines. nih.gov This suggests that analogs derived from the this compound scaffold could be designed and investigated for their potential to activate the p53 pathway, leading to programmed cell death in cancer cells. Further research in this area could elucidate the specific molecular interactions and signaling cascades involved.
Elucidation of Inhibition Mechanisms of Bacterial Biosynthetic Pathways (e.g., LTA biosynthesis in S. aureus)
Derivatives of 1,3,4-oxadiazole have emerged as promising inhibitors of essential bacterial biosynthetic pathways. A significant area of research has been the inhibition of lipoteichoic acid (LTA) biosynthesis in Gram-positive bacteria like Staphylococcus aureus. LTA is a crucial component of the bacterial cell wall, and its inhibition can lead to bacterial cell death.
Researchers have identified small molecule inhibitors containing the 1,3,4-oxadiazole core that target LTA synthesis. One such compound, 2-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-ylamino)ethyl 2-naphtho[2,1-b]furan-1-ylacetate, was found to block the binding of phosphatidylglycerol to LTA synthase (LtaS), thereby inhibiting LTA production. mdpi.combenthamdirect.com This demonstrates that the 2-amino-1,3,4-oxadiazole moiety, a key feature of this compound, can serve as a pharmacophore for targeting this essential bacterial enzyme. The elucidation of this mechanism provides a clear rationale for the design of novel antibiotics based on the this compound scaffold to combat antibiotic-resistant bacteria.
Development of Compounds Targeting Specific Biological Markers (e.g., EGFR, Src, IL-6 inhibitors)
The 1,3,4-oxadiazole scaffold has been successfully utilized in the development of inhibitors for specific biological markers implicated in diseases like cancer and inflammation.
EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy. Several studies have reported the design and synthesis of 1,3,4-oxadiazole derivatives as potent EGFR inhibitors. mdpi.combenthamdirect.comresearchgate.netnih.goveurekaselect.comnih.gov For instance, naproxen-based 1,3,4-oxadiazole derivatives have shown significant EGFR kinase inhibitory activity. mdpi.comnih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the EGFR active site. benthamdirect.comeurekaselect.com
Src Inhibitors: Src kinase is another important target in cancer, and 1,3,4-oxadiazole derivatives have been investigated as Src inhibitors. A study on 1,3,4-oxadiazole/chalcone hybrids revealed their ability to inhibit Src kinase activity. nih.gov
IL-6 Inhibitors: Interleukin-6 (IL-6) is a cytokine involved in inflammatory processes. Certain 1,3,4-oxadiazole derivatives have demonstrated the ability to inhibit the release of IL-6, suggesting their potential as anti-inflammatory agents. nih.govnih.gov
These findings indicate that the this compound core can be a valuable starting point for developing targeted therapies against these and other important biological markers.
Table 2: 1,3,4-Oxadiazole Derivatives as Inhibitors of Biological Markers
| Target | Compound Class | Finding | Reference |
|---|---|---|---|
| EGFR | Naproxen based 1,3,4-oxadiazole derivatives | Potent inhibition of EGFR kinase | mdpi.comnih.gov |
| Src | 1,3,4-oxadiazole/chalcone hybrids | Inhibition of Src kinase activity | nih.gov |
Molecular Recognition and Scaffold Hopping Approaches in Drug Discovery
The principles of molecular recognition are fundamental to the design of new drugs. The 1,3,4-oxadiazole ring is recognized as a bioisostere for amide and ester groups, allowing for the modification of pharmacokinetic properties while maintaining biological activity. mdpi.com Molecular docking studies on various 1,3,4-oxadiazole derivatives have helped in understanding their interaction with biological targets at a molecular level, guiding the design of more potent and selective inhibitors. benthamdirect.comeurekaselect.com
Scaffold hopping is a computational strategy used to identify novel molecular scaffolds with similar biological activity to a known active compound. uchicago.edu The 1,3,4-oxadiazole ring has been successfully employed in scaffold hopping approaches to discover new classes of bioactive compounds. acs.org For example, this technique was used to prepare new N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines with anticancer activity. acs.org The this compound core can serve as a starting point for scaffold hopping explorations to discover novel chemotypes with desired therapeutic effects.
Role in Materials Science and Optoelectronics
Beyond its applications in medicinal chemistry, the this compound scaffold is of interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).
Aromatic substituted 1,3,4-oxadiazoles are known for their good thermal and chemical stability, blue luminescence with high quantum yield, and electron-transporting capabilities. nih.gov Specifically, 2,5-diaryl-1,3,4-oxadiazoles have been identified as excellent electron-transporting materials for OLEDs. researchgate.netrsc.org The electron-deficient nature of the 1,3,4-oxadiazole ring facilitates electron injection and transport, which are crucial for the efficient operation of OLED devices.
The presence of the aniline (B41778) group in this compound introduces a donor-acceptor (D-A) character to the molecule. Such D-A structures can exhibit intramolecular charge transfer (ICT), which is beneficial for tuning the emission color and enhancing the luminescence quantum yield. rsc.org By modifying the substitution on the aniline ring, it is possible to modulate the electronic properties and, consequently, the optoelectronic performance of materials derived from this scaffold. This makes this compound a promising building block for the synthesis of novel organic electronic materials.
Structural Components in Liquid Crystals
The 1,3,4-oxadiazole ring is a valuable component in the design of liquid crystalline materials due to its rigidity and linear geometry, which are conducive to the formation of ordered mesophases. beilstein-journals.org While research on this compound itself is specific, the broader class of molecules containing the 1,3,4-oxadiazole core has been extensively studied for liquid crystal applications. researchgate.net These heterocyclic compounds serve as rigid core units that, when appropriately substituted with flexible terminal chains, can induce liquid crystalline behavior. beilstein-journals.org For instance, studies on 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes have demonstrated that the presence of the oxadiazole rings is key to their thermotropic character. beilstein-journals.org The incorporation of such heterocyclic systems can lead to the formation of various mesophases, including nematic and columnar phases. beilstein-journals.orgrsc.org The aniline moiety in this compound could serve as a versatile point for further chemical modification, allowing for the attachment of long alkyl or alkoxy chains that are essential for promoting the self-assembly and stability of liquid crystal phases. sciencepublishinggroup.com The investigation of similar structures is indispensable for designing new liquid crystal stationary phases with high separation efficiency. sciencepublishinggroup.com
Development of Organic Diodes and Light-Emitting Diodes (OLEDs)
Derivatives of 1,3,4-oxadiazole are well-established as highly effective materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net Their inherent electron-deficient nature gives them excellent electron-transporting and hole-blocking properties, which are crucial for enhancing the efficiency and stability of OLED devices. researchgate.netsemanticscholar.org The 1,3,4-oxadiazole core helps facilitate electron injection and transport, leading to improved device performance. researchgate.net
The specific compound this compound combines the electron-transporting oxadiazole moiety with a hole-transporting aniline group, creating a bipolar structure. This bipolarity is highly desirable in single-layer OLEDs, as it can help to balance charge injection and transport, leading to a more efficient recombination of electrons and holes within the emissive layer. nih.gov Furthermore, the aniline group can be functionalized to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the emission color and device efficiency. nih.gov Research on related carbazole/oxadiazole hybrid materials has shown that such combinations can act as both emitters and hosts in thermally activated delayed fluorescence (TADF) OLEDs, paving the way for simplified device architectures. rsc.org
Table 1: Electroluminescent Characteristics of Bipolar Materials in OLEDs
| Material Type | Role in OLED | Key Properties | Potential Advantage |
|---|---|---|---|
| Oxadiazole Derivatives | Electron Transporter, Hole Blocker | High electron affinity, good thermal stability | Enhanced electron injection and transport researchgate.net |
| Aniline/Carbazole Derivatives | Hole Transporter, Emitter | Good hole mobility, tunable energy levels | Balanced charge transport, color tuning nih.govnih.gov |
| Bipolar (e.g., Oxadiazole-Aniline) | Emitter, Host | Combined electron and hole transport | Simplified device structure, improved recombination efficiency rsc.org |
Applications in Organic Solar Cells and Photovoltaics
In the realm of organic photovoltaics (OPVs), materials based on 1,3,4-oxadiazole have been explored for their potential use in the active layer of solar cells. semanticscholar.orgresearchgate.net The performance of an organic solar cell is heavily dependent on the properties of its donor and acceptor materials, particularly their energy levels and charge carrier mobilities. mdpi.com The electron-accepting character of the 1,3,4-oxadiazole ring makes its derivatives potential candidates for acceptor materials in bulk heterojunction (BHJ) solar cells. semanticscholar.org
The structure of this compound, featuring both an electron-withdrawing oxadiazole and an electron-donating aniline, suggests it could function as a donor-π-acceptor (D-π-A) type molecule. This architecture is beneficial for intramolecular charge transfer, which can enhance light absorption in the visible spectrum. nih.gov Theoretical studies on similar oxadiazole-based compounds have shown that they possess suitable frontier molecular orbital (FMO) energy levels for efficient charge separation at the donor-acceptor interface. semanticscholar.orgresearchgate.net The potential for these molecules to act as either donors or acceptors, depending on the other components in the active layer, makes them versatile building blocks for new photovoltaic materials. semanticscholar.org
Design of Fluorescent Brightening Agents
Fluorescent brightening agents (FBAs), also known as optical brighteners, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. wikipedia.org This process masks the natural yellowing of materials like textiles and plastics, making them appear whiter and brighter. chemicalbook.com Effective FBAs typically possess a highly conjugated system of double bonds. chemicalbook.com
Many commercial fluorescent brighteners are heterocyclic compounds, and derivatives of oxadiazole are known to exhibit strong fluorescence. mdpi.comresearchgate.net The conjugated system extending from the aniline ring, through the central phenyl ring, to the 1,3,4-oxadiazole ring in this compound provides the necessary electronic structure for fluorescence. The amino group on the aniline component can enhance the fluorescence quantum yield. By modifying the substituents on either the aniline or the oxadiazole ring, the absorption and emission wavelengths can be fine-tuned to achieve the desired whitening effect for specific applications. unishivaji.ac.in The classification of FBAs often depends on their chemical structure, with types like stilbene, coumarin, and bisbenzoxazole being common. additivesforpolymer.com The oxadiazole-aniline structure represents a promising scaffold for developing new classes of FBAs.
Investigation of Charge Transport Properties in Organic Electronic Devices
The efficiency of organic electronic devices, such as OLEDs and organic field-effect transistors (OFETs), is fundamentally linked to the charge transport properties of the organic materials used. semanticscholar.org As previously noted, 1,3,4-oxadiazole derivatives are recognized for their electron-transporting capabilities. researchgate.net Computational studies on related structures, such as 2-(5-Mercapto-1,3,4-oxadiazol-2-yl) phenol (MODP) and its metal complexes, have provided insight into the charge transport mechanisms of this class of compounds. semanticscholar.orgresearchgate.net
These studies reveal that oxadiazole derivatives can have low reorganization energies, which is a key factor for efficient charge transfer. semanticscholar.org A low reorganization energy indicates that less energy is lost during the charge hopping process between adjacent molecules in the solid state. The presence of both electron-donating (aniline) and electron-withdrawing (oxadiazole) moieties in this compound suggests the potential for ambipolar charge transport, meaning it can conduct both holes and electrons. semanticscholar.orgresearchgate.net This dual functionality is highly advantageous for simplifying the architecture of organic electronic devices.
Table 2: Calculated Properties for Oxadiazole-Based Materials
| Property | Significance in Charge Transport | Typical Findings for Oxadiazole Derivatives |
|---|---|---|
| Reorganization Energy | Lower values indicate faster charge transfer rates. | Can exhibit very small reorganization energies. semanticscholar.orgresearchgate.net |
| Energy Gaps (HOMO-LUMO) | Determines electronic and optical properties. | Ranges typically suitable for electronic applications (e.g., 2.5-4.5 eV). semanticscholar.org |
| Charge Transfer Integrals | Measures the electronic coupling between molecules. | Can show high values, indicating efficient charge hopping. semanticscholar.org |
| Charge Carrier Mobility | Dictates the speed at which charges move through the material. | Can serve as ambipolar charge transport materials. semanticscholar.orgresearchgate.net |
Utility in Agrochemical Sciences
Herbicidal Compound Development
The 1,3,4-oxadiazole heterocycle is a recognized "toxophore" in agrochemical research, appearing in the structure of various biologically active compounds, including herbicides. mdpi.com The development of new herbicides is crucial for managing weed resistance and ensuring food security. Researchers often design new potential herbicides by incorporating known active structural motifs, like the 1,3,4-oxadiazole ring, into new molecular frameworks.
For instance, a series of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles were designed as inhibitors of transketolase (TK), a novel target for herbicides. nih.gov Some of these compounds displayed excellent herbicidal activities against weeds like Amaranthus retroflexus and Digitaria sanguinalis, with some showing a broad spectrum of weed control and good crop selectivity for maize. nih.gov Similarly, other classes of heterocyclic compounds, such as hydantoin derivatives, have also shown significant herbicidal activity. nih.gov The this compound scaffold could serve as a starting point for the synthesis of new classes of herbicides. The aniline group provides a convenient handle for introducing a variety of substituents to modulate the compound's biological activity, selectivity, and physicochemical properties, in a strategy known as scaffold hopping. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzene |
| 2-(5-Mercapto-1,3,4-oxadiazol-2-yl) phenol |
| Amaranthus retroflexus |
Significance in Organic and Heterocyclic Chemistry
In the realm of synthetic chemistry, this compound is valued not only for its potential applications but also for its utility as a foundational molecule for constructing more elaborate chemical structures.
A synthetic building block is a molecule that can be readily incorporated into a larger, more complex structure. semanticscholar.orgbeilstein-journals.orgbeilstein-journals.org this compound fits this description perfectly due to its distinct functional components. The primary aromatic amine (the aniline group) is a highly reactive handle for a multitude of chemical transformations. For example, similar 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines are used as precursors in diazotization reactions, which are then coupled with other aromatic compounds to produce complex azo dyes. mdpi.com This demonstrates the molecule's role as a versatile synthon for assembling larger, functional molecular systems.
The presence of the aniline group in this compound is a gateway to the synthesis of new and diverse heterocyclic systems. japsonline.com The amine functionality can undergo condensation reactions with various electrophiles to form new rings. For instance, reaction with dicarbonyl compounds can lead to the formation of new fused heterocyclic structures. A key reaction pathway for aromatic amines is diazotization, which converts the amine into a highly reactive diazonium salt. mdpi.com These salts are pivotal intermediates in organic synthesis, enabling the introduction of a wide range of substituents or facilitating coupling reactions to build novel molecular frameworks. mdpi.com This reactivity allows chemists to use this compound as a scaffold to explore uncharted areas of heterocyclic chemistry.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research will undoubtedly focus on advancing the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its derivatives in line with the principles of green chemistry. This includes the exploration of innovative techniques that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. nih.gov
Key areas of development are expected to include:
Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. nih.gov
Solvent-Free Reactions: Methods such as grinding and solid-phase synthesis are gaining traction as they eliminate the need for volatile and often hazardous organic solvents. researchgate.net
Eco-friendly Catalysts: The use of reusable and non-toxic catalysts will be crucial in developing sustainable synthetic protocols. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher efficiency and safety in the production of oxadiazole compounds.
A comparative overview of conventional versus emerging synthetic methodologies is presented in the table below.
| Feature | Conventional Methods | Emerging Sustainable Methods |
| Energy Input | Often requires prolonged heating | Reduced reaction times, often at lower temperatures |
| Solvent Usage | Typically relies on large volumes of organic solvents | Minimal or no solvent use |
| Waste Generation | Can produce significant amounts of byproducts and waste | Aims for higher atom economy and less waste |
| Catalysts | May use hazardous or heavy metal catalysts | Focus on green and recyclable catalysts |
Advanced Structure-Activity Relationship (SAR) Studies through Strategic Derivatization
A deep understanding of the relationship between a molecule's structure and its biological activity is paramount for the design of new and improved compounds. Future research will focus on comprehensive Structure-Activity Relationship (SAR) studies of this compound derivatives. nih.govnih.gov This will involve the strategic synthesis of a library of analogs with systematic modifications to the core structure. By evaluating the biological activity of these derivatives, researchers can elucidate the key structural features responsible for their therapeutic effects. researchgate.net
Key strategies for derivatization and SAR studies will include:
Substitution on the Aniline (B41778) Ring: Introducing various functional groups to the aniline moiety can modulate the compound's electronic properties and its interactions with biological targets.
Modification of the Methyl Group: Replacing the methyl group on the oxadiazole ring with other alkyl or aryl groups can influence the molecule's lipophilicity and steric profile.
Bioisosteric Replacement: The substitution of the oxadiazole ring with other five-membered heterocycles can lead to compounds with improved pharmacokinetic properties. mdpi.com
The following table provides hypothetical examples of strategic derivatizations and their potential impact on activity.
| Modification Site | Substituent | Potential Impact on Activity |
| Aniline Ring (para-position) | Electron-withdrawing group (e.g., -NO2) | May enhance activity against specific biological targets |
| Aniline Ring (ortho-position) | Bulky group (e.g., -tBu) | Could improve selectivity for a particular receptor |
| Methyl Group | Long alkyl chain | May increase lipophilicity and cell membrane permeability |
| Oxadiazole Ring | Replacement with a 1,2,4-triazole (B32235) ring | Could alter the metabolic stability of the compound |
Integration of Machine Learning and AI in Computational Design and Prediction
Future applications of AI and ML in this area include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives.
De Novo Design: Utilizing generative models to design novel oxadiazole-based compounds with optimized properties.
Pharmacokinetic and Toxicity Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds. jcchems.com
| Step | Description |
| 1. Data Collection and Curation | Gather existing data on oxadiazole derivatives and their properties. |
| 2. Model Training | Train machine learning algorithms on the curated dataset. |
| 3. Virtual Screening | Use the trained model to screen large virtual libraries of compounds. |
| 4. De Novo Design | Generate novel molecular structures with desired properties. |
| 5. Synthesis and Experimental Validation | Synthesize the most promising candidates and validate their properties experimentally. |
Exploration of Underexplored Application Domains and Multifunctional Materials
While much of the research on 1,3,4-oxadiazole derivatives has focused on their medicinal applications, there is a growing interest in exploring their potential in other domains. lifechemicals.comijsrst.com The unique electronic and photophysical properties of the oxadiazole ring make it an attractive building block for the development of advanced materials. rsc.org
Emerging application domains for this compound and its derivatives may include:
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the oxadiazole ring makes it suitable for use as an electron-transporting material in OLEDs. researchgate.net
Polymers and Dendrimers: Incorporation of the oxadiazole moiety into polymer backbones or dendrimeric structures can lead to materials with enhanced thermal stability and specific electronic properties. lifechemicals.com
Sensors: The ability of the aniline group to interact with various analytes could be exploited in the design of chemical sensors.
Energetic Materials: The oxadiazole scaffold has been investigated for the development of multifunctional energetic compounds with tunable properties. acs.orgacs.org
The following table summarizes potential underexplored applications and the key properties of the this compound scaffold that make them suitable for these applications.
| Application Domain | Key Property of the Scaffold |
| OLEDs | Electron-transporting capabilities of the oxadiazole ring. |
| Heat-Resistant Polymers | Thermal stability of the oxadiazole heterocycle. |
| Chemical Sensors | Potential for the aniline group to act as a recognition site. |
| Energetic Materials | High nitrogen content and thermal stability of the oxadiazole ring. |
Synergistic Approaches in Multidisciplinary Chemical and Biological Research
The future of research on this compound will be characterized by increasingly synergistic and multidisciplinary approaches. The complex challenges in fields such as medicine and materials science necessitate collaboration between chemists, biologists, physicists, and computational scientists.
Key areas for multidisciplinary research include:
Chemical Biology: Utilizing derivatives of this compound as chemical probes to investigate biological pathways and mechanisms of disease.
Biomaterials: Developing novel biomaterials based on oxadiazole-containing polymers for applications in tissue engineering and drug delivery.
Computational and Experimental Synergy: Combining computational predictions with experimental validation to accelerate the discovery and optimization of new compounds.
This integrated approach will be essential for translating fundamental research on this compound into tangible applications that can benefit society.
Q & A
Q. What are the established synthetic routes for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, and how are reaction conditions optimized?
The compound is primarily synthesized via an aza-Wittig reaction between 2-aminobenzoic acid and (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature. This method yields high purity (confirmed by IR, NMR, and X-ray crystallography) without harsh reagents . Optimization involves solvent selection (e.g., dichloromethane for mild conditions) and purification via flash chromatography. Crystallization in n-hexane at 40°C produces light-yellow single crystals suitable for structural analysis .
Q. How is this compound structurally characterized?
Key methods include:
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and oxadiazole carbons (δ 160–165 ppm) .
- IR : Absorption peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C-O oxadiazole vibrations) confirm functional groups .
- X-ray crystallography : Reveals planar molecular geometry with r.m.s. deviations <0.1 Å and coplanar aromatic/oxadiazole rings .
Q. What are the key physicochemical properties of this compound?
- Molecular formula : C₁₀H₁₀N₃O.
- Melting point : 145.5°C (experimental) .
- Calculated properties : Density (1.335 g/cm³), boiling point (459.8°C), and refractive index (1.637) .
- Solubility : Limited in polar solvents (e.g., methanol) due to aromatic/oxadiazole hydrophobicity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact the compound’s properties?
Substituting the oxadiazole’s 5-position alters physicochemical and biological behaviors:
| Substituent | Melting Point (°C) | Molecular Weight | Key Application | Reference |
|---|---|---|---|---|
| 4-Chlorophenyl | 181–183 | 271.70 | Antimicrobial activity | |
| Naphth-2-yl | 209–211 | 288.11 | Enhanced thermal stability | |
| 4-Methoxyphenyl | 110–112 | 188.18 | Solubility optimization | |
| Electron-withdrawing groups (e.g., Cl) increase melting points and bioactivity, while methoxy groups improve solubility . |
Q. What mechanistic uncertainties exist in the aza-Wittig synthesis of this compound?
The proposed mechanism involves protonation of (N-isocyanimino)triphenylphosphorane by 2-aminobenzoic acid, forming an iminophosphorane intermediate that undergoes intramolecular cyclization. However, experimental validation of intermediates (e.g., via trapping or spectroscopic detection) is lacking. Computational studies or in-situ NMR could resolve ambiguities in proton transfer and cyclization steps .
Q. How can this compound be functionalized for bioconjugation or pharmacological studies?
- Thiol-reactive derivatives : React with 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol under light-protected conditions to introduce sulfhydryl handles for protein conjugation .
- Methylation : N-Methylation of the benzylamine group (e.g., 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine) enhances blood-brain barrier penetration in CNS drug candidates .
Q. How do crystallographic data resolve contradictions in spectral interpretations?
X-ray analysis confirms coplanarity of the oxadiazole and aniline rings, explaining NMR coupling patterns (e.g., deshielded aromatic protons due to ring current effects). Discrepancies in IR peak assignments (e.g., C=N vs. C-O stretches) are resolved via comparison with calculated vibrational spectra .
Methodological Considerations
Q. What strategies mitigate challenges in purifying this compound derivatives?
Q. How are computational methods applied to predict bioactivity?
Molecular docking studies compare binding affinities of derivatives (e.g., 4-chlorophenyl vs. naphthyl analogs) with bacterial enzymes (e.g., DNA gyrase). ADMET predictions (e.g., SwissADME) assess logP, solubility, and metabolic stability to prioritize candidates for synthesis .
Data Contradictions and Validation
Q. Why do reported melting points vary across structurally similar derivatives?
Variations arise from impurities, polymorphic forms, or measurement techniques. For example, 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline melts at 181–183°C versus 175°C in commercial samples due to differing crystallization protocols . Cross-validation via DSC and single-crystal XRD is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
